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Compound of Interest

Compound Name: Chitin synthase inhibitor 7

Cat. No.: B12406182 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of

spiro[benzoxazine-piperidin]-one derivatives, a class of compounds demonstrating significant

potential in various therapeutic areas. This document outlines their synthesis, biological

activities, and the experimental protocols utilized for their evaluation, aiming to equip

researchers with the foundational knowledge for further investigation and development.

Core Synthesis and Chemical Space
Spiro[benzoxazine-piperidin]-one derivatives are a versatile class of heterocyclic compounds.

Their synthesis generally involves a multi-step process, often commencing with the preparation

of a spirocyclic core, followed by the introduction of various substituents to explore the

chemical space and optimize biological activity.

A common synthetic strategy involves the condensation of a dilithiated (tert-

butoxycarbonyl)aniline with a (tert-butoxycarbonyl)piperidinone to form the basic

spiro[benzoxazine-piperidin]-one ring system.[1] Subsequent deprotection and reaction with

various electrophiles, such as epoxides or alkyl halides, allows for the introduction of a wide

range of substituents at the piperidine nitrogen, leading to diverse libraries of compounds.[1]
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Caption: General synthetic workflow for spiro[benzoxazine-piperidin]-one derivatives.

Biological Activities and Quantitative Data
Spiro[benzoxazine-piperidin]-one derivatives have been investigated for a range of biological

activities, demonstrating their potential as therapeutic agents. Key areas of investigation

include their roles as histone deacetylase (HDAC) inhibitors, antifungal agents targeting chitin

synthase, and antihypertensive agents.

Histone Deacetylase (HDAC) Inhibition
Certain spiro[benzoxazine-piperidin]-one derivatives have emerged as potent inhibitors of

histone deacetylases (HDACs), which are crucial enzymes in epigenetic regulation and are

validated targets for cancer therapy.[2] Several compounds have shown good potency in the

nanomolar range in HDAC inhibition assays and have demonstrated submicromolar IC50

values against various tumor cell lines.[2]

Compound/
Series

Target IC50 (nM) Cell Line IC50 (µM) Reference

Spiro[2H-

(1,3)-

benzoxazine-

2,4'-

piperidine]

Derivatives

HDACs ~100
HCT116,

HeLa, K562

Submicromol

ar
[2]
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Antifungal Activity via Chitin Synthase Inhibition
A significant area of research has focused on the development of spiro[benzoxazine-piperidin]-

one derivatives as inhibitors of chitin synthase, an essential enzyme for fungal cell wall integrity

that is absent in mammals, making it an attractive antifungal target.[3][4] Several derivatives

have exhibited excellent inhibitory activity against chitin synthase, with IC50 values comparable

to the control drug, polyoxin B.[3] These compounds have also shown broad-spectrum

antifungal activity in vitro.[3]

Compound Target IC50 (mM)
Antifungal
Activity (MIC)

Reference

9a Chitin Synthase 0.14

Broad-spectrum,

comparable to

fluconazole and

polyoxin B

[3]

9o Chitin Synthase 0.11

Broad-spectrum,

comparable to

fluconazole and

polyoxin B

[3]

9s Chitin Synthase 0.10

Broad-spectrum,

comparable to

fluconazole and

polyoxin B

[3]

9t Chitin Synthase 0.16

Broad-spectrum,

comparable to

fluconazole and

polyoxin B

[3]

Antihypertensive Activity
Derivatives of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one have been synthesized and

evaluated for their antihypertensive activity in spontaneously hypertensive rats (SHR).[1] The

most active compounds have shown the potential to act through both central and peripheral

mechanisms.[1]
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Experimental Protocols
This section provides an overview of the methodologies employed in the characterization of

spiro[benzoxazine-piperidin]-one derivatives.

General Synthesis of 4'-Substituted Spiro[4H-3,1-
benzoxazine-4,4'-piperidin]-2(1H)-ones[1]

Formation of the Spirocyclic Core: A solution of a dilithiated (tert-butoxycarbonyl)aniline is

reacted with a (tert-butoxycarbonyl)piperidinone in an appropriate solvent (e.g.,

tetrahydrofuran) at low temperature.

Deprotection: The resulting protected spiro compound is treated with a suitable acid (e.g.,

trifluoroacetic acid) to remove the tert-butoxycarbonyl protecting groups.

Functionalization: The deprotected spiro[benzoxazine-piperidin]-one is then reacted with an

appropriate epoxide or alkyl halide in the presence of a base to yield the final 4'-substituted

derivatives.

Purification: The final compounds are purified using standard techniques such as column

chromatography and recrystallization. Characterization is performed using techniques like

NMR spectroscopy and mass spectrometry.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay
(Fluorometric)[5][6][7][8][9]
This protocol is a general guideline for a fluorometric HDAC inhibition assay.

Reagent Preparation:

Assay Buffer: Prepare a suitable buffer (e.g., Tris-based buffer, pH 7.4-8.0).

HDAC Enzyme: Use a purified recombinant human HDAC enzyme (e.g., HDAC1,

HDAC6).

Substrate: A fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC, is used.
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Developer: A solution containing a protease (e.g., trypsin) and a stop solution (e.g., a

potent HDAC inhibitor like Trichostatin A) is prepared.

Test Compounds: Prepare serial dilutions of the spiro[benzoxazine-piperidin]-one

derivatives.

Assay Procedure:

In a 96-well black microplate, add the HDAC enzyme, assay buffer, and the test compound

or vehicle control.

Initiate the reaction by adding the HDAC substrate.

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

Stop the reaction by adding the developer solution. The developer cleaves the

deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

Measure the fluorescence using a microplate reader with an excitation wavelength of 355-

360 nm and an emission wavelength of 460 nm.

Data Analysis:

Calculate the percentage of inhibition for each compound concentration.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of

the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Chitin Synthase Inhibition Assay[10][11][12][13]
[14]
This protocol outlines a general method for assessing chitin synthase inhibition.

Enzyme Preparation:

Prepare a crude enzyme extract from a suitable fungal source (e.g., Saccharomyces

cerevisiae, Candida albicans).
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Reaction Mixture:

The reaction mixture typically contains the enzyme preparation, the substrate UDP-N-

acetylglucosamine (UDP-GlcNAc), an activator (e.g., trypsin), and the test compound at

various concentrations.

Assay Procedure:

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

The amount of chitin synthesized can be quantified using various methods, such as a

colorimetric assay involving the binding of a specific lectin (e.g., Wheat Germ Agglutinin)

to the newly synthesized chitin.

Data Analysis:

Calculate the percentage of inhibition of chitin synthase activity for each compound

concentration.

Determine the IC50 value as described for the HDAC inhibition assay.

Antifungal Susceptibility Testing (Broth Microdilution
Method)[15][16][17][18][19]
This is a standardized method for determining the minimum inhibitory concentration (MIC) of

antifungal agents.

Inoculum Preparation: Prepare a standardized suspension of the fungal test organism.

Drug Dilution: Perform serial twofold dilutions of the spiro[benzoxazine-piperidin]-one

derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-

1640).

Inoculation: Inoculate each well with the fungal suspension.

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
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Reading of Results: The MIC is determined as the lowest concentration of the compound

that causes a significant inhibition of fungal growth compared to the growth control.

Mechanisms of Action and Signaling Pathways
The biological effects of spiro[benzoxazine-piperidin]-one derivatives are attributed to their

interaction with specific molecular targets, leading to the modulation of key cellular pathways.

HDAC Inhibition Pathway
As HDAC inhibitors, these compounds prevent the removal of acetyl groups from histone

proteins. This leads to a more open chromatin structure, allowing for the transcription of tumor

suppressor genes that are often silenced in cancer cells. This can induce cell cycle arrest,

differentiation, and apoptosis.
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Caption: Mechanism of action of HDAC inhibitors.

Chitin Synthase Inhibition Pathway
By inhibiting chitin synthase, these derivatives disrupt the synthesis of chitin, a vital component

of the fungal cell wall. This weakens the cell wall, leading to osmotic instability and ultimately,

fungal cell death.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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